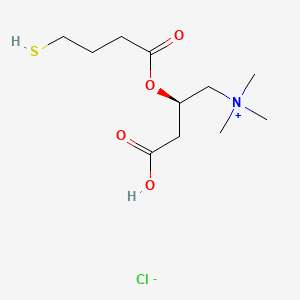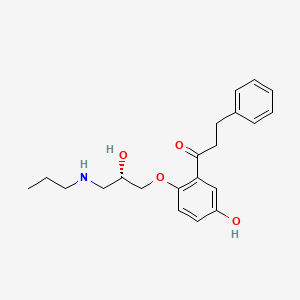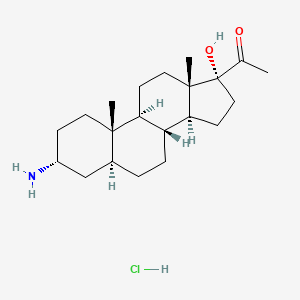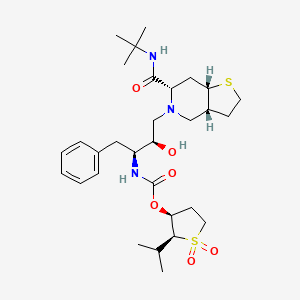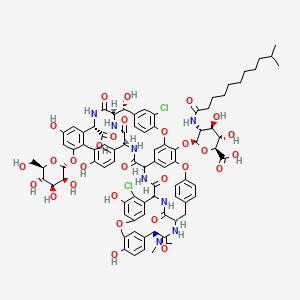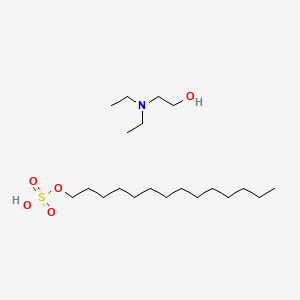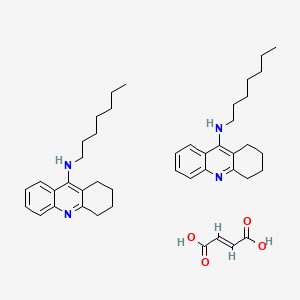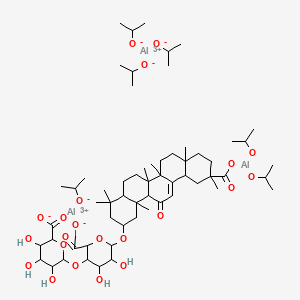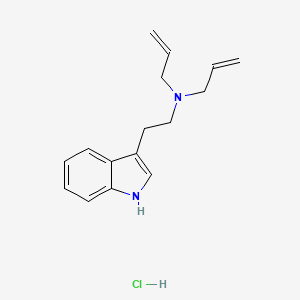
N,N-Diallyltryptamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diallyltryptamine hydrochloride: is a synthetic tryptamine derivative that has been identified as a new psychoactive substance. It is known for its weak psychoactive properties and has been used as an intermediate in the preparation of radiolabeled diethyltryptamine . This compound belongs to the tryptamine family, which is known for its various psychoactive effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N,N-Diallyltryptamine hydrochloride typically involves the substitution reaction of tryptamine derivatives. One method involves using 5-methoxytryptamine as the starting material, with dimethylformamide (DMF) as the solvent. The substitution reaction is carried out under the presence of an organic amine solid-carried catalyst and propenyl chloride. The product is then salified with hydrochloric acid to obtain this compound .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The use of organic amine solid-carried catalysts helps in improving the reaction process and reducing post-reaction treatment complexities. This method is suitable for large-scale production due to its efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diallyltryptamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Propenyl chloride is used in the substitution reaction to introduce allyl groups into the tryptamine structure.
Major Products Formed:
Applications De Recherche Scientifique
N,N-Diallyltryptamine hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-Diallyltryptamine hydrochloride involves its interaction with serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to changes in sensory perception, mood, and thought processes. The compound’s effects are mediated through the activation of specific molecular targets and pathways involved in serotonin signaling .
Comparaison Avec Des Composés Similaires
N,N-Diallyltryptamine hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Known for its potent psychoactive effects and use in traditional rituals.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A synthetic tryptamine with rapid onset and short duration of effects.
5-Methoxy-N,N-Diallyltryptamine (5-MeO-DALT): Another synthetic tryptamine with similar psychoactive properties.
Uniqueness: this compound is unique due to its weak psychoactive properties compared to other tryptamines. This makes it a valuable compound for research purposes, as it allows for the study of tryptamine effects without the intense psychoactive experiences associated with other compounds .
Propriétés
Numéro CAS |
109841-72-7 |
|---|---|
Formule moléculaire |
C16H21ClN2 |
Poids moléculaire |
276.80 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h3-8,13,17H,1-2,9-12H2;1H |
Clé InChI |
DCMIDDYVTZZZSF-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CCC1=CNC2=CC=CC=C21)CC=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


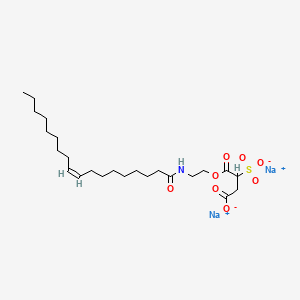
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

